molecular formula C23H26N2O3 B2371431 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 902322-61-6

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2371431
CAS No.: 902322-61-6
M. Wt: 378.472
InChI Key: MQFWJUBRZOZZLG-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a chromen-2-one core structure, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of solvents such as toluene or acetonitrile and catalysts to facilitate the reactions. For instance, a Mannich reaction can be employed to introduce the piperazine group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or azides .

Scientific Research Applications

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

What sets 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one apart is its unique combination of a chromen-2-one core and a piperazine moiety, which may offer a distinct pharmacological profile compared to other alpha1-adrenergic receptor antagonists .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-19(13-16)18(14-22(26)28-23)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWJUBRZOZZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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